Boc-D-Arg(Mts)-OHCHA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Arg(Mts)-OHCHA involves the protection of the arginine side chain with a mesitylenesulfonyl (Mts) group. This protection is crucial for preventing side reactions during peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group of arginine. The final product is obtained as a cyclohexylammonium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. The process includes the protection of arginine, coupling reactions, and purification steps to ensure high purity and yield. The compound is often produced in bulk quantities for use in various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Arg(Mts)-OHCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mts protective groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of protective groups with other functional groups
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mts group can be removed using milder conditions such as thiol-containing reagents.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and peptides with specific sequences, depending on the intended synthesis .
Scientific Research Applications
Boc-D-Arg(Mts)-OHCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of Boc-D-Arg(Mts)-OHCHA involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and Mts) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets include the amino and carboxyl groups of other amino acids, facilitating the formation of peptide chains .
Comparison with Similar Compounds
Similar Compounds
Boc-D-Arg(Tos)-OH: Uses a toluenesulfonyl (Tos) group for protection.
Fmoc-D-Arg(Mts)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Boc-D-Arg(NO2)-OH: Uses a nitro group for protection
Uniqueness
Boc-D-Arg(Mts)-OHCHA is unique due to its combination of Boc and Mts protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in the synthesis of peptides with multiple arginine residues, where selective deprotection is crucial .
Properties
Molecular Formula |
C32H55N5O6S |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C20H32N4O6S.C12H23N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);11-13H,1-10H2/t15-;/m1./s1 |
InChI Key |
ULFDXRWBFVJDOX-XFULWGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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